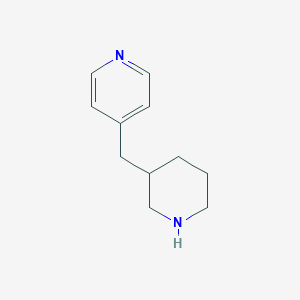

4-(3-Piperidylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-3-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h3-4,6-7,11,13H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAWRULAUSLMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Piperidylmethyl Pyridine and Its Analogs

Historical Development of Synthetic Routes

The synthesis of molecules combining pyridine (B92270) and piperidine (B6355638) rings is rooted in the fundamental principles of heterocyclic chemistry. Historically, the preparation of such compounds would have relied on classical condensation and alkylation reactions. The Hantzsch pyridine synthesis, a multi-component reaction condensing an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, represents a foundational method for constructing the pyridine ring itself. baranlab.org Similarly, early piperidine synthesis often involved the reduction of pyridine derivatives or cyclization of appropriately functionalized aliphatic chains. organic-chemistry.org

Early approaches to linking the two heterocycles would have logically involved the nucleophilic substitution of a halomethylpyridine with piperidine or the alkylation of a pyridyl-anion with a piperidine-based electrophile. A notable classical approach involves the condensation of 2,3-ene-1,5-diones with ammonia to form the pyridine ring, which could then be functionalized. baranlab.org The development of organometallic reagents provided more controlled methods for C-C bond formation, setting the stage for more sophisticated synthetic designs. The challenges, however, have always included managing the reactivity of the pyridine ring, which is deactivated towards electrophilic substitution, and controlling regioselectivity. beilstein-journals.org

Current Synthetic Strategies

Modern organic synthesis provides a diverse toolkit for the construction of 4-(3-Piperidylmethyl)pyridine and its analogs. These strategies are often categorized as convergent, divergent, or asymmetric, each offering distinct advantages.

Convergent Synthesis Approaches

Convergent synthesis involves the independent preparation of the constituent pyridine and piperidine fragments, which are then joined in a final step. This approach is highly efficient for producing a specific target molecule. A straightforward example is the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, a key intermediate for certain pharmaceutical compounds. google.com This process involves the condensation of 2-chloro-4-chloromethylpyridine with piperidine in a solvent like DMF with an acid binding agent. google.com

Another convergent strategy employs modern cross-coupling reactions. For instance, a Negishi cross-coupling protocol has been developed for the late-stage installation of 4-pyridyl fragments onto various molecules. chemrxiv.org This method involves the generation of a 4-sodiopyridine, which, after transmetalation to zinc chloride, can be coupled with a variety of halides. chemrxiv.org Similarly, three-component coupling reactions catalyzed by copper(I) have been used to synthesize heteroarylated vinyl ethers, demonstrating a powerful convergent method where a 2-aminopyridine, a 2-oxoaldehyde, and an alkyne are combined in a single step. rsc.org

A general convergent route to substituted piperidines involves a one-pot palladium(0)-catalyzed Suzuki–Miyaura reaction followed by hydrogenation, allowing for the construction of the desired carbon skeleton before reducing the pyridine ring to a piperidine. mdpi.com

Divergent Synthesis Approaches

Divergent synthesis begins with a common core structure that is subsequently modified to create a library of diverse analogs. This strategy is particularly valuable in medicinal chemistry for exploring structure-activity relationships. A powerful example is the synthesis of 3-thiomethyltetrazines from carboxylic ester precursors, which serve as a divergent platform. chemrxiv.org The initial product can undergo either reduction or various cross-coupling reactions to generate a wide range of functionalized tetrazines. chemrxiv.org

Applying this logic to the target scaffold, one could start with a functionalized pyridine, such as 4-methylpyridine. Using a maleate-derived blocking group to control regioselectivity, a Minisci-type reaction can install an alkyl group at the C-4 position. nih.gov This intermediate can then be subjected to various C-2 selective functionalizations like carbamoylation or cyanation, representing a reversal of the traditional synthetic choreography where Minisci reactions are often used in late stages. nih.gov Another approach demonstrates a highly divergent synthesis of 3-aminotetrahydropyridines. nih.gov In this method, a dihapto-coordinated 1,2-dihydropyridine complex undergoes regioselective amination, and the resulting products can be liberated to provide a variety of novel molecules. nih.gov

Asymmetric Synthesis and Enantioselective Preparation

Given that the 3-position of the piperidine ring in this compound is a stereocenter, enantioselective synthesis is of paramount importance. Significant progress has been made in developing methods to produce single enantiomers of 3-substituted piperidines.

One powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method couples aryl or heteroaryl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate to yield 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov Subsequent reduction affords the final enantioenriched piperidine. nih.gov

Chemoenzymatic approaches offer a green and highly selective alternative. A notable method combines chemical synthesis with biocatalysis in a one-pot amine oxidase/ene imine reductase cascade. whiterose.ac.uk This process converts N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantiomeric excess (ee). whiterose.ac.uk This has been successfully applied to the synthesis of antipsychotic drug precursors like Preclamol. whiterose.ac.uk

Other methods include the use of chiral auxiliaries, such as phenylglycinol-derived lactams. These scaffolds allow for the stereocontrolled introduction of substituents onto the piperidine ring, followed by removal of the auxiliary. researchgate.netresearchgate.net This strategy has been used to synthesize a wide array of complex alkaloids containing substituted piperidine cores. researchgate.net

| Method | Catalyst/Enzyme | Key Transformation | Typical Yield | Typical Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium Complex | Carbometalation of a dihydropyridine (B1217469) intermediate | High | Excellent (>90% ee) | nih.gov |

| Chemo-enzymatic Dearomatization | Amine Oxidase/Ene Imine Reductase | Stereoselective reduction of a tetrahydropyridine | Good to Excellent (≥50% overall) | Excellent (≥92% ee) | whiterose.ac.uk |

| Chiral Auxiliary (Lactam) | (R)-Phenylglycinol | Diastereoselective alkylation/cyclization | Variable | High (via diastereomeric separation) | researchgate.netresearchgate.net |

| Asymmetric Hydrogenation | Ruthenium Catalyst | Hydrogenation of a substituted pyridine (e.g., 2-(pyridin-2-yl)quinoline) | High | Excellent | rsc.org |

Key Reaction Steps and Mechanistic Considerations

The synthesis of this compound is underpinned by specific chemical transformations, with the functionalization of the pyridine ring being a central challenge.

Pyridyl Ring Functionalization

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack or reactions involving radical intermediates. beilstein-journals.org Direct C-H functionalization of pyridine is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. beilstein-journals.org

The Minisci reaction is a classic method for the C-H alkylation of electron-deficient heterocycles using radicals. However, for pyridine itself, this reaction often yields a mixture of regioisomers, making it problematic when a single product is desired. nih.gov To overcome this, strategies have been developed to achieve regioselective C-4 alkylation. One innovative approach uses a removable maleate-derived blocking group that directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov

Another significant challenge is overcoming the inherent directing effect of the pyridine nitrogen, which typically favors functionalization at the C-2 position. Recent research has shown that using n-butylsodium as a base can override this effect, allowing for the generation of a 4-sodiopyridine intermediate. chemrxiv.org This species can then be trapped with electrophiles or used in cross-coupling reactions, providing a novel route to 4-substituted pyridines. chemrxiv.org Transition-metal catalysis, particularly with palladium, has also been employed for the decarboxylative ortho-arylation of pyridine N-oxides, showcasing another route to functionalized pyridines. beilstein-journals.org

| Method | Reagents/Catalyst | Position Functionalized | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Minisci Reaction (Regiocontrolled) | Radical source, Acid, Maleate blocking group | C-4 | Radical addition to a protected pyridinium | nih.gov |

| Undirected Metalation | n-Butylsodium | C-4 | Kinetic deprotonation remote to the nitrogen atom | chemrxiv.org |

| Decarboxylative Cross-Coupling | Pd catalyst, Ag catalyst, Heteroarylcarboxylic acid | C-2 (ortho) | Directed C-H activation of a pyridine N-oxide | beilstein-journals.org |

| Direct C-H Alkylation | Mechanochemically activated Mg(0), Alkyl halide | C-4 | Formation of a pyridyl radical anion intermediate | organic-chemistry.org |

Piperidine Ring Formation and Modification

The primary and most common method for constructing the piperidine ring is through the catalytic hydrogenation of a corresponding pyridine precursor. nih.govresearchgate.net This transformation is a cornerstone of heterocyclic chemistry, converting the aromatic pyridine ring into a saturated piperidine ring. nih.govasianpubs.orgrsc.org

The choice of catalyst is critical and significantly influences the reaction conditions and outcomes. Commonly used heterogeneous catalysts include platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). asianpubs.orgrsc.orgresearchgate.net For instance, PtO₂, often referred to as Adams' catalyst, can effectively catalyze the hydrogenation of substituted pyridines in a protic solvent like glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar at room temperature. asianpubs.orgresearchgate.net This method has been successfully applied to produce a variety of substituted piperidines. asianpubs.org

Rhodium-based catalysts are also highly effective. Rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a wide array of unprotected pyridines under mild conditions, such as 5 bar of hydrogen pressure at 40 °C. rsc.org This catalyst demonstrates good tolerance for various functional groups, although it can also reduce other susceptible groups like olefins and ketones. rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also presents a viable route, operating at ambient temperature and pressure. nih.govacs.org

Modification of the pyridine ring prior to hydrogenation is a key strategy for synthesizing analogs. researchgate.net Functional groups can be introduced onto the pyridine ring, which are then carried through the reduction process to yield a functionalized piperidine. However, the stability and reactivity of these substituents under hydrogenation conditions must be carefully considered. rsc.orgresearchgate.net

Methyl Linker Formation

The formation of the methyl linker connecting the pyridine and piperidine rings is a crucial step in the synthesis of this compound. This can be achieved through several synthetic strategies, often involving the coupling of a pre-formed piperidine derivative with a pyridine-containing fragment or vice versa.

One common approach involves the reaction of a piperidine-containing nucleophile with an electrophilic pyridine derivative. For example, a 3-substituted piperidine could be alkylated with a 4-(halomethyl)pyridine. Alternatively, a pre-functionalized pyridine, such as 4-picolyl chloride, can be used to alkylate a suitable piperidine precursor.

Another strategy involves building the linker and one of the rings simultaneously. For example, a Dieckmann condensation can be employed to form a 4-piperidone (B1582916) precursor, which can then be further elaborated. google.com This involves the intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, to yield a cyclic ketone that serves as a handle for further functionalization and attachment of the pyridine moiety.

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for forming the C-C bond of the methyl linker. biosynce.com This might involve coupling a boronic acid derivative of one heterocycle with a halide of the other, often requiring a transition metal catalyst like palladium. biosynce.com

Catalysis in Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of this compound, particularly for the hydrogenation of the pyridine ring. Different forms of catalysis offer distinct advantages in terms of selectivity, efficiency, and reaction conditions.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, have been explored for pyridine hydrogenation. researchgate.net Iridium complexes, for example, have been developed for the hydrogenation of a broad range of substituted pyridines. epfl.ch These catalysts can operate under mild conditions and tolerate a variety of functional groups, providing access to complex piperidine structures. epfl.ch Titanocene(III) complexes have also been shown to catalyze the hydrosilation-hydrogenation of pyridines. cdnsciencepub.com While less common for unprotected pyridines, homogeneous catalysts can offer high selectivity and activity. rsc.orgresearchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts are more widely used for pyridine hydrogenation due to their stability, ease of separation from the reaction mixture, and recyclability. rsc.orgresearchgate.net These catalysts typically consist of a metal supported on a solid material.

| Catalyst | Support | Conditions | Notes |

| Platinum(IV) Oxide (PtO₂) | - | 50-70 bar H₂, Glacial Acetic Acid, RT | Effective for various substituted pyridines. asianpubs.orgresearchgate.net |

| Rhodium (Rh) | Carbon | 5 bar H₂, 40 °C, TFE | Highly active for unprotected pyridines. rsc.org |

| Rhodium (Rh) | Carbon | Ambient T&P | Used in electrocatalytic hydrogenation. nih.govacs.org |

| Palladium (Pd) | Carbon | Varies | Commonly used, but can require harsh conditions. rsc.orgresearchgate.net |

| Molybdenum Disulfide (MoS₂) | - | High T&P | Used in industrial production of piperidine from pyridine. wikipedia.org |

| Ruthenium (Ru) | Carbon | 80 °C, 5 atm H₂, Water | Effective for various heteroaromatics. organic-chemistry.org |

These solid-supported catalysts are crucial for large-scale industrial production due to their robustness and operational simplicity. wikipedia.org

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, presents an alternative, metal-free approach for the synthesis of piperidine derivatives. rsc.orgrsc.org Proline-catalyzed Mannich reactions, for instance, can be used to construct substituted piperidines in a biomimetic fashion. rsc.orgucd.ie These reactions often proceed under mild conditions and can provide high levels of stereoselectivity. conicet.gov.aracs.org Hybrid approaches combining organocatalysis with biocatalysis, using enzymes like transaminases, have also been developed to create chiral piperidine building blocks from simple precursors. rsc.orgrsc.orgucd.ie

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and improve sustainability. nih.govresearchgate.netmdpi.com

Key areas of focus include:

Catalysis: The use of highly efficient and recyclable heterogeneous or organocatalysts reduces waste and energy consumption compared to stoichiometric reagents. biosynce.comsciopen.com Catalytic hydrogenation itself is an atom-economical process. epfl.ch

Solvent Choice: Efforts are made to replace hazardous organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. nih.govsamipubco.com For example, the hydrogenation of pyridines has been successfully carried out in water. organic-chemistry.org

Energy Efficiency: Developing catalytic systems that operate under mild conditions (lower temperature and pressure) significantly reduces energy consumption. rsc.orgnih.govacs.org Microwave-assisted synthesis and ultrasonication are also being explored to accelerate reactions and improve energy efficiency. nih.govresearchgate.net

Renewable Feedstocks: Research into synthesizing N-heterocycles from biomass-derived platform chemicals, such as furfural, points towards a more sustainable future, reducing reliance on fossil fuels. nih.gov

Atom Economy: Multicomponent reactions, which combine several starting materials in a single step to form a complex product, are being designed to maximize atom economy and reduce the number of synthetic steps, thereby minimizing waste. nih.govsamipubco.com

By incorporating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally benign. biosynce.comnumberanalytics.com

Solvent Selection and Optimization

The choice of solvent is a critical factor in the synthesis of heterocyclic compounds like this compound, as it can significantly influence reaction rates, yields, and even the reaction pathway. Solvents play a crucial role in dissolving reactants, stabilizing transition states, and facilitating heat transfer.

In the synthesis of pyridine and piperidine derivatives, a wide range of solvents are employed. For instance, in the synthesis of 2-substituted pyridines, solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) have been effectively used. organic-chemistry.org The investigation of reaction conditions for preparing triarylpyridines has involved solvents such as toluene (B28343) and DMF, with DMF often being a key component in copper-catalyzed reactions. researchgate.net The optimization process often involves screening a variety of solvents to find the one that provides the best balance of solubility for the reactants and intermediates while minimizing side reactions.

The selection is also guided by the reaction mechanism. For reactions proceeding through polar intermediates or transition states, polar solvents are generally preferred as they can stabilize these charged species. cem.com For example, the SN1 reaction rate can be increased by using polar protic solvents like alcohols and water, or polar aprotic solvents such as DMSO and DMF, which stabilize the intermediate carbocation. cem.com The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has developed tools to aid in the rational selection of solvents based on a comprehensive analysis of their physical and chemical properties. acsgcipr.org

For modern synthetic techniques like microwave-assisted synthesis, the dielectric properties of the solvent are paramount. Solvents are categorized based on their ability to absorb microwave energy, which dictates the heating efficiency. High-absorbing solvents like small-chain alcohols (e.g., methanol, ethanol) and DMSO heat up very rapidly. cem.com Medium absorbers include DMF and water, while non-polar solvents like hydrocarbons are low absorbers. cem.com Therefore, selecting a solvent with an appropriate dielectric loss is crucial for controlling the reaction temperature and achieving optimal results in microwave-assisted syntheses. cem.com

Table 1: Properties of Common Solvents in Heterocyclic Synthesis

| Solvent | Dielectric Constant (ε) | Dielectric Loss (εʺ) | Microwave Absorption | Typical Application |

|---|---|---|---|---|

| Ethanol | 25.1 | 14.10 | High | General synthesis, Microwave-assisted reactions |

| Methanol | 33.0 | 21.80 | High | General synthesis, Microwave-assisted reactions |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 16.00 | High | Michael additions, Nucleophilic substitutions |

| Dimethylformamide (DMF) | 38.3 | 13.70 | Medium | Copper-catalyzed couplings, N-oxide reactions organic-chemistry.orgresearchgate.net |

| Tetrahydrofuran (THF) | 7.5 | 0.59 | Low | Grignard reactions, Suzuki couplings organic-chemistry.orgacs.org |

| Toluene | 2.4 | 0.09 | Low | Cyclization reactions researchgate.net |

Atom Economy and Yield Enhancement

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. langholmandcanonbieschools.dumgal.sch.uk An ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste. langholmandcanonbieschools.dumgal.sch.uk In the synthesis of complex molecules like this compound, achieving high atom economy is a key goal to ensure sustainability and cost-effectiveness.

Synthetic routes for pyridines and piperidines are continually being developed to improve atom economy. For example, tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly atom-economical. A series of 3-cyanopyridine (B1664610) derivatives were synthesized using a tandem reaction with 100% atom economy under mild, metal-free conditions. rsc.org Similarly, cationic half-sandwich rare-earth catalysts have been used for the C-H addition of pyridines to olefins, providing an efficient and atom-economical method for producing 2-alkylated pyridine derivatives. organic-chemistry.org

Yield enhancement is intrinsically linked to the optimization of reaction conditions. For the synthesis of pyridine derivatives, this can involve modifying catalysts, changing solvents, or adjusting temperatures. In the synthesis of non-symmetric triarylpyridines, a systematic investigation of reagents, solvents, and temperature was conducted to improve yields, with the optimized method producing various pyridines in yields ranging from 43–91%. researchgate.net The use of specific catalysts, such as copper (I) iodide, was crucial in this optimization. researchgate.net Similarly, microwave-assisted synthesis has been shown to improve yields and drastically reduce reaction times for various heterocyclic compounds. nih.govmdpi.com For example, a one-pot, four-component reaction to synthesize pyridine derivatives showed significantly better yields under microwave irradiation compared to conventional heating. nih.gov

Strategies for enhancing yield in the synthesis of pyridine and piperidine analogs include:

Catalyst Selection: Using highly efficient catalysts, such as palladium complexes for cross-coupling reactions or ruthenium for hydrogenations, can significantly boost yields. organic-chemistry.orgnih.gov

Reaction Condition Optimization: Fine-tuning parameters like temperature, pressure, and reactant concentrations is essential. A Design of Experiment (DoE) approach can be used to systematically identify the optimal conditions for a reaction. d-nb.info

Minimizing Side Reactions: Choosing selective reagents and conditions helps to reduce the formation of unwanted byproducts, thereby increasing the yield of the desired compound. nih.gov

Advanced Synthetic Techniques

The pursuit of more efficient, safer, and scalable methods for synthesizing complex molecules has led to the adoption of advanced technologies like flow chemistry and microwave-assisted synthesis. These techniques offer significant advantages over traditional batch processing for the production of this compound and its analogs.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch methods.

A notable application of flow chemistry is in the synthesis of biaryl derivatives that feature a piperidylmethyl group. acs.org Takahashi and co-workers developed a novel synthetic method using flow microreactors for a telescoped process that integrates lithiation, borylation, and Suzuki–Miyaura coupling. acs.org This approach allowed for the rapid synthesis of complex molecules with high precision and efficiency.

The selective hydrogenation of pyridines to piperidines has also been successfully implemented in a continuous-flow system. For example, the hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) was optimized using a Design of Experiment (DoE) approach, achieving high conversion (85–92%) and selectivity (94–99%) with a heterogeneous Pd/C catalyst. d-nb.info This process could be integrated with a product isolation step using CO2 as a molecular switch, demonstrating a fully continuous and salt-free synthetic process. d-nb.info

Another example is the synthesis of 2-methylpyridines through a continuous flow process. researchgate.net By passing various pyridine substrates through a packed column containing Raney® nickel at high temperatures, the corresponding α-methylated products were obtained in very good yields with high selectivity. researchgate.net This method highlighted key advantages of flow chemistry, including shorter reaction times, increased safety by containing reactive intermediates, and reduced waste by avoiding complex work-up procedures. researchgate.net

Table 2: Examples of Flow Chemistry in Synthesizing Pyridine/Piperidine Analogs

| Reaction | Key Features | Reported Yield/Selectivity | Reference |

|---|---|---|---|

| Synthesis of Biaryls with a Piperidylmethyl Group | Telescoped lithiation, borylation, and Suzuki–Miyaura coupling in flow microreactors. | One-flow process produced Valsartan precursor in 99% yield. | acs.org |

| Hydrogenation of 4-Phenylpyridine | Continuous-flow hydrogenation with integrated CO2-triggered product isolation. | Up to 96% selectivity for 4-phenylpiperidine at 87% conversion. | d-nb.info |

| α-Methylation of Pyridines | Continuous flow through a packed-bed reactor with Raney® nickel catalyst. | Yields of 78-97% for various 2-methylated pyridines. | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat chemical reactions. This technique can dramatically reduce reaction times, from hours to minutes, while often increasing product yields and purity. researchgate.net The direct and efficient heating of the reaction mixture, as opposed to the convective heating of conventional methods, leads to a rapid and uniform temperature increase. cem.comresearchgate.net

This technology has been widely applied to the synthesis of N-heterocycles. researchgate.net For instance, the one-pot synthesis of nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines has been achieved efficiently under microwave irradiation in an aqueous medium. organic-chemistry.org This approach offers a simple and rapid cyclocondensation method.

The synthesis of various pyridine derivatives has also benefited from microwave assistance. A one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) to produce novel pyridines demonstrated shorter reaction times and better yields with microwave irradiation compared to conventional heating. nih.gov In another study, a series of new acetamide (B32628) derivatives containing pyridine and piperidine moieties were successfully synthesized using microwave irradiation, which reduced reaction times from hours to minutes and resulted in moderate to good yields. mdpi.com The synthesis of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety was also achieved in excellent yields using microwave assistance. nih.gov

Solvent-free microwave synthesis represents a particularly environmentally friendly approach. researchgate.netresearchgate.net By eliminating the solvent, this technique further aligns with the principles of green chemistry, reducing waste and potential environmental hazards. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives

| Compound Synthesized | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Pyridine derivatives (5a-h) | Conventional Heating | 8-12 h | 65-78% | nih.gov |

| Microwave Irradiation | 15-25 min | 80-92% | ||

| Piperidine derivatives | Conventional Heating | 2-3 h | - | mdpi.com |

| Microwave Irradiation | Few minutes | Moderate to good | ||

| Imidazo[1,5-a]pyridinium Salts | Conventional Methods | Not specified | - | mdpi.com |

| Microwave Irradiation | 50 min | 41-48% |

Structure Activity Relationship Sar Studies of 4 3 Piperidylmethyl Pyridine and Its Derivatives

Computational Approaches to SAR Analysis

Computational methods have become indispensable in modern drug discovery, allowing for the rapid and cost-effective analysis of SAR. nih.gov Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore mapping are routinely employed to predict the biological activity of novel compounds and to understand the molecular basis of their action. nih.govdepositolegale.it

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand ligand-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. researchgate.netfrontiersin.org In the context of 4-(3-piperidylmethyl)pyridine derivatives, docking studies can elucidate how different substituents on the pyridine (B92270) or piperidine (B6355638) rings affect the binding affinity and orientation within a target's active site. mdpi.comnih.gov

For instance, docking studies on pyrazolopyridine analogs, which share structural similarities, have revealed that these compounds can bind to DNA through intercalation, similar to known anticancer agents. nih.gov Molecular modeling of dual histamine (B1213489) H3 and σ1 receptor ligands, which feature a 4-pyridylpiperidine moiety, has been used to understand their binding modes. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds formed by the pyridine nitrogen or π-π stacking involving the aromatic ring, which are critical for biological activity. nih.gov The insights gained from docking can guide the design of new derivatives with improved binding characteristics. researchgate.net

Table 1: Example of Molecular Docking Results for Pyridine Derivatives Against a Target Kinase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -9.8 | Glu885, Cys1045 | Hydrogen Bond |

| Derivative B | -9.2 | Phe1047 | π-π Stacking |

| Derivative C | -8.5 | Val898, Ile1044 | Hydrophobic Interaction |

| Reference Ligand | -10.1 | Glu885, Asp1046 | Hydrogen Bond, Ionic |

This table presents hypothetical data for illustrative purposes, based on typical findings in molecular docking studies of pyridine-based inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchemrevlett.com By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D features) with experimental activity, QSAR models can predict the activity of new, untested compounds. researchgate.net This approach is valuable for prioritizing synthetic efforts toward molecules with the highest predicted potency. chemrevlett.com

For pyridine and its derivatives, QSAR studies have been successfully employed to model various biological activities, including antimicrobial and anticancer effects. chemrevlett.comnih.gov These models often reveal that a combination of electronic, steric, and hydrophobic parameters governs the activity. For example, a QSAR study on 3-hydroxypyridine-4-one derivatives identified topological parameters as being significant for their antimicrobial activity. researchgate.net The statistical robustness of a QSAR model is typically evaluated using parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). chemrevlett.com

Table 2: Statistical Validation of a Sample QSAR Model for Pyridine Derivatives

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.908 | Represents the proportion of variance in the biological activity that is predictable from the descriptors. |

| Q² (Cross-validated R²) | 0.784 | Measures the predictive ability of the model, determined through internal validation (e.g., leave-one-out). |

| RMSE (Root-Mean-Square Error) | 0.25 | Indicates the standard deviation of the residuals (prediction errors). |

| F-statistic | 173 | A measure of the overall significance of the regression model. |

The data in this table is based on a reliable QSAR model developed for a series of pyridine and bipyridine derivatives. chemrevlett.com

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.govmdpi.com A pharmacophore model can be generated based on a set of active ligands or from the structure of the ligand-receptor complex. frontiersin.orgmdpi.com This model then serves as a 3D query to screen large compound databases to find novel molecules that match the required features. frontiersin.org

A typical pharmacophore model for a kinase inhibitor, for example, might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For pyrozolo[1,5-a]pyridine analogues, a five-point pharmacophore model (AHHRR) was developed, highlighting one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for PDE4 inhibition. nih.gov The application of such models to derivatives of this compound can help identify the key structural motifs responsible for their interaction with a biological target and guide the design of new compounds with enhanced activity. nih.gov

Table 3: Common Pharmacophoric Features for Pyridine-Based Enzyme Inhibitors

| Pharmacophoric Feature | Description | Potential Role of this compound |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen bond. | The nitrogen atom of the pyridine ring. |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond. | The N-H group of the piperidine ring (if protonated). |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyridine ring, which can engage in π-π stacking. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | The piperidine nitrogen, which can be protonated. |

| Hydrophobic Group (HY) | A nonpolar group that interacts favorably with nonpolar environments. | The piperidine ring and any alkyl substituents. |

This table summarizes key pharmacophoric features frequently identified in studies of pyridine-containing ligands. nih.govmdpi.com

Ligand-Receptor Interactions

The biological effect of a molecule is initiated by its binding to a specific receptor. arxiv.org The study of ligand-receptor interactions focuses on understanding the precise molecular forces and geometric complementarity that govern this recognition and binding process. frontiersin.org This knowledge is fundamental to SAR, as it explains why small changes in a ligand's structure can lead to significant differences in biological activity.

Binding Site Analysis

Binding site analysis involves characterizing the pocket or groove on a receptor where a ligand binds. This includes identifying the amino acid residues that line the site and understanding their properties (e.g., hydrophobic, polar, charged). depositolegale.it For pyridine-based inhibitors, the binding site often comprises a combination of hydrophobic pockets that accommodate the aromatic ring and specific residues that can form hydrogen bonds. nih.gov

For example, in the case of meds433, a potent inhibitor with a pyridine motif, the binding site features a lipophilic subsite formed by Val134 and Val143 that perfectly fits the pyridine ring. depositolegale.it In another example involving pyridine-based aromatase inhibitors, computational studies identified an alternative access channel lined by residues such as Phe221, Trp224, and Leu477. nih.gov Analysis of such binding sites for targets of this compound derivatives is crucial for designing molecules that fit snugly and interact optimally with the receptor.

Key Interaction Motifs

Key interaction motifs are the specific, recurring patterns of non-covalent interactions between a ligand and a receptor that are essential for high-affinity binding. These include hydrogen bonds, ionic interactions, π-π stacking, cation-π interactions, and hydrophobic interactions. arxiv.org

For derivatives of this compound, several key motifs are consistently observed in docking and SAR studies:

Hydrogen Bonding: The pyridine nitrogen is a quintessential hydrogen bond acceptor, often interacting with donor residues like glutamic acid or asparagine in the receptor's active site. nih.govnih.gov The piperidine nitrogen, when protonated, can act as a hydrogen bond donor. nih.gov

π-π Stacking: The aromatic pyridine ring frequently engages in π-π stacking interactions with aromatic residues in the binding site, such as phenylalanine, tyrosine, or histidine. nih.gov

Salt Bridge/Ionic Interactions: The basic piperidine nitrogen can be protonated at physiological pH, allowing it to form a strong salt bridge with acidic residues like aspartic acid or glutamic acid in the receptor. nih.gov This was observed in a ligand-receptor interaction for a dual H3/σ1 ligand, KSK94, which formed a stabilizing salt bridge with Glu395. nih.gov

Understanding these key interaction motifs allows medicinal chemists to strategically place functional groups on the this compound scaffold to enhance binding affinity and selectivity for the target receptor. nih.gov

Conformational Analysis and Bioactive Conformations

The biological activity of this compound derivatives is intrinsically linked to the three-dimensional shape, or conformation, that they adopt to bind to their biological targets, such as the nAChRs. Conformational analysis seeks to identify the stable, low-energy shapes of a molecule and to determine which of these is the "bioactive conformation"—the specific shape required for receptor recognition and activation. researchgate.net

The flexibility of the this compound scaffold arises from several rotatable bonds and the non-planar nature of the piperidine ring. The key conformational features include the orientation of the piperidine ring relative to the pyridine ring and the conformation of the piperidine ring itself.

The bioactive conformation is often the one that best fits the binding pocket of the target receptor. For nAChR agonists, the molecule must position its key pharmacophoric elements—typically a cationic amine and a hydrogen bond acceptor (like the pyridine nitrogen)—in a precise spatial arrangement to interact with critical amino acid residues in the receptor's binding site. nih.gov Molecular modeling and comparison with known potent ligands like epibatidine (B1211577) are used to predict and rationalize the bioactive conformations of new derivatives. nih.gov

| Compound/Class | Observed Conformation | Method | Reference |

|---|---|---|---|

| Ethyl methyl 1,4-dihydro-4-(3-nitrophenyl)-2,6-bis(1-piperidylmethyl)pyridine-3,5-dicarboxylate | Dihydropyridine (B1217469) ring: Flattened boat; 4-aryl group: Pseudo-axial | X-ray Crystallography | chemrxiv.org |

| t-3,t-5-Dimethyl-r-2,c-6-diphenylpiperidin-4-one | Piperidine ring: Chair; Phenyl and methyl groups: Equatorial | X-ray Crystallography | embopress.org |

| Tropisetron (bound to AChBP) | Piperidine moiety: Chair | X-ray Crystallography | researchgate.net |

| 4H-Dewar Pyridine | Increased energy barrier to ring-flip compared to piperidine | Computational Analysis | mdpi.com |

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Since biological targets like receptors and enzymes are themselves chiral, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. americanpharmaceuticalreview.com This often results in one isomer being significantly more potent or having a different pharmacological profile than the others. csfarmacie.czimperial.ac.uk

For this compound, the piperidine ring contains a chiral center at the C3 position where the methylpyridine group is attached. Therefore, the compound exists as a pair of enantiomers, the (R)- and (S)-isomers. The absolute configuration at this center dictates the spatial orientation of the pyridine ring relative to the piperidine scaffold, which in turn profoundly affects how the molecule fits into its receptor binding site.

Research on structurally related chiral compounds consistently demonstrates the importance of stereochemistry:

1,4-Dihydropyridine (B1200194) Derivatives: In many 1,4-dihydropyridine calcium channel modulators, the C4 carbon is a stereocenter. Pharmacological studies have shown significant quantitative and even qualitative differences between the enantiomers. In some cases, one enantiomer acts as a calcium channel antagonist (blocker), while the other acts as a calcium channel agonist (activator). chemrxiv.org

Pyrrolotriazine Derivatives: Diastereoselective synthesis of pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine derivatives containing a piperidine-3-ol moiety revealed a strong influence of stereochemistry on their in vitro ALK inhibitory activity, with the trans-4-aryl-piperidine-3-ol isomer being the most active. ontosight.ai

Complex Piperidine Derivatives: The specific (3S,4S) stereochemistry of certain complex pyrrolidine (B122466) derivatives containing a piperidine moiety is crucial for their biological activity, as implied by their targeted synthesis and characterization. mdpi.com

The separation and individual testing of enantiomers are essential steps in drug development to identify the more active and potentially less toxic isomer (the eutomer). chromatographyonline.com The differential activity between enantiomers arises from the fact that only one may achieve the optimal three-point interaction with the chiral binding pocket of the receptor. The other enantiomer, being a mirror image, may bind poorly or in a non-productive orientation. For derivatives of this compound targeting nAChRs, the precise stereochemistry would be crucial for aligning the protonated piperidine nitrogen and the pyridine nitrogen with key residues like tryptophan and tyrosine in the aromatic box of the receptor binding site. researchgate.net

| Compound Class | Stereochemical Feature | Observed Impact | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine Calcium Channel Modulators | Chirality at C4 | Enantiomers can have opposite activities (antagonist vs. agonist). | chemrxiv.org |

| Pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine Derivatives | Diastereomers (cis vs. trans) | The trans-isomer showed the highest activity as an ALK inhibitor. | ontosight.ai |

| General Chiral Drugs | Enantiomers (R vs. S) | Often exhibit different potency, toxicity, and metabolism. | csfarmacie.czimperial.ac.uk |

Advanced Spectroscopic and Analytical Characterization of 4 3 Piperidylmethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge. The aromatic protons of the pyridine ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperidine ring would be found in the upfield region (typically δ 1.0-3.5 ppm), characteristic of aliphatic amines. The methylene bridge protons would likely appear in an intermediate region, influenced by both the aliphatic piperidine and the aromatic pyridine rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate at lower field strengths (typically δ 120-150 ppm), while the carbons of the saturated piperidine ring would appear at higher field strengths (typically δ 20-60 ppm). The methylene bridge carbon would have a chemical shift influenced by its connection to both ring systems.

Hypothetical ¹H NMR Data for 4-(3-Piperidylmethyl)pyridine

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) |

|---|---|---|

| Pyridine H-2, H-6 | ~8.5 | d |

| Pyridine H-3, H-5 | ~7.2 | d |

| Methylene (-CH₂-) | ~2.6 | d |

| Piperidine N-H | Variable | br s |

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| Pyridine C-4 | ~148 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~124 |

| Methylene (-CH₂-) | ~40 |

| Piperidine C-3 | ~38 |

| Piperidine C-2, C-6 | ~46 |

Two-dimensional NMR techniques are powerful tools for establishing detailed atomic connectivity and stereochemical relationships.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the piperidine ring, confirming their respective spin systems. It would also show a correlation between the methylene protons and the adjacent proton on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons to the carbons of both the pyridine and piperidine rings, confirming the linkage between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For example, NOESY could reveal through-space interactions between the methylene bridge protons and protons on both the pyridine and piperidine rings, helping to define the preferred spatial orientation of the two rings relative to each other.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₆N₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the bond between the methylene bridge and the piperidine ring, or through cleavage of the piperidine ring itself. Common fragmentation pathways would involve the loss of the piperidine ring or parts of it, and fragmentation of the pyridine ring.

Plausible Fragmentation Pathways for this compound A primary fragmentation would likely be the cleavage of the C-C bond between the methylene group and the piperidine ring, leading to the formation of a stable pyridylmethyl cation. Another possibility is the fragmentation of the piperidine ring through various ring-opening mechanisms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide detailed information on its solid-state structure.

This analysis would yield precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the pyridine and piperidine rings. It would also provide information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value (Example) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent functional groups. The spectrum is a composite of the characteristic vibrations of the pyridine ring, the piperidine ring, the interconnecting methylene bridge, and the secondary amine within the piperidine ring.

The pyridine ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations produce a series of sharp bands in the 1600-1400 cm⁻¹ range, which are highly diagnostic for the aromatic system. In-plane and out-of-plane C-H bending vibrations contribute to the complex pattern in the fingerprint region (below 1300 cm⁻¹). For 4-substituted pyridines, specific out-of-plane bending modes can be particularly informative about the substitution pattern.

The piperidine ring , being a saturated heterocyclic amine, displays different vibrational characteristics. The C-H stretching vibrations of its methylene (CH₂) groups appear in the 2950-2850 cm⁻¹ range. The secondary amine (N-H) group is expected to show a stretching vibration, typically of medium intensity, in the 3350-3300 cm⁻¹ region, although this can be broadened by hydrogen bonding. The N-H bending (scissoring) vibration usually appears around 1650-1580 cm⁻¹. The C-N stretching vibrations of the piperidine ring are found in the 1250-1020 cm⁻¹ region.

The methylene bridge (-CH₂-) connecting the two rings will also contribute to the C-H stretching region and exhibit scissoring (~1450 cm⁻¹) and rocking (~720 cm⁻¹) bending vibrations.

By combining IR and Raman spectroscopy, a more complete vibrational analysis can be achieved due to their different selection rules. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the aromatic ring, providing complementary information to the IR spectrum.

Table 1: Predicted Vibrational Frequencies for this compound This interactive table summarizes the expected key vibrational bands. Click on a row to highlight the corresponding functional group.

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

| 3350 - 3300 | N-H Stretch | Piperidine Ring |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |

| 2950 - 2850 | Aliphatic C-H Stretch | Piperidine Ring & Methylene Bridge |

| 1610 - 1580 | C=C, C=N Ring Stretch | Pyridine Ring |

| ~1450 | CH₂ Scissoring | Piperidine Ring & Methylene Bridge |

| 1300 - 1000 | C-N Stretch | Piperidine Ring |

| Below 900 | C-H Out-of-Plane Bend | Pyridine Ring |

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating its potential isomers. Given its structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable.

HPLC is a robust method for assessing the purity of non-volatile compounds like this compound.

Purity Determination: A reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis. The compound, being basic due to the nitrogen atoms, is well-suited for analysis on a C18 stationary phase. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to protonate the amine and pyridine nitrogens. Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore.

Isomeric Separation: The this compound molecule possesses a chiral center at the C-3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Separating these enantiomers is crucial for pharmacological studies and requires specialized chiral chromatography techniques.

Two primary HPLC strategies can be employed for this purpose:

Direct Separation on a Chiral Stationary Phase (CSP): This is the most common approach. The racemic mixture is passed through an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including those with amine functionalities. The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP, which have different stabilities, leading to different retention times.

Indirect Separation via Derivatization: In this method, the racemic amine is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). This

Pharmacological and Biological Activity Research of 4 3 Piperidylmethyl Pyridine

In Vitro Assays and Cellular Models

No publicly available research data was found regarding the in vitro assessment of 4-(3-Piperidylmethyl)pyridine.

No studies detailing the receptor binding affinity or profile of this compound have been published in the available scientific literature. Therefore, no data on its potential interactions with specific receptors can be provided.

There is no available research documenting the effects of this compound on enzyme activity. Consequently, data on its potential inhibitory constants (IC₅₀ or Kᵢ values) against any specific enzymes are not available.

No studies investigating the impact of this compound on cell viability or proliferation in any cell line have been found. As a result, there is no data available concerning its cytotoxic or antiproliferative effects.

Mechanisms of Action at the Molecular Level

Due to the lack of primary research on this compound, its molecular mechanism of action remains uncharacterized.

No molecular targets for this compound have been identified or validated in the scientific literature. Research to determine its specific biological binding partners has not been published.

Without identified molecular targets, there is no information available on any downstream signaling pathways that may be modulated by this compound.

Preclinical Pharmacological Investigations

Ex Vivo Tissue Studies

A comprehensive search of scientific databases and research articles did not yield any specific ex vivo tissue studies conducted on this compound. This type of research, which involves testing the effects of a compound on viable tissue outside of a living organism, is a crucial step in preclinical drug development. It provides valuable insights into a compound's potential therapeutic effects and its mechanism of action on specific biological tissues and organ systems. The absence of such studies for this compound indicates that its pharmacological activity at the tissue level has not been characterized or reported in accessible scientific literature.

Drug Repurposing Potential of this compound

Drug repurposing, the investigation of existing compounds for new therapeutic uses, is a significant area of pharmaceutical research. However, there is no available information in the reviewed literature to suggest that this compound has been a candidate for such investigations. The potential for a compound to be repurposed is often driven by initial findings from preclinical or clinical studies that suggest activities beyond its original intended use. Without a foundational body of research on the pharmacological and biological activity of this compound, its potential for repurposing remains unexplored.

Computational Chemistry and Theoretical Studies on 4 3 Piperidylmethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for medium-sized molecules like 4-(3-Piperidylmethyl)pyridine. DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net

Key aspects investigated using DFT include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be an electron-rich site, making it a likely center for electrophilic attack or hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 2.5 D | Indicates the molecule's overall polarity. |

| MEP Minimum | -45 kcal/mol | Located near the pyridine nitrogen, indicating a site for electrophilic attack. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. aps.org These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are more computationally demanding than DFT but can provide higher accuracy for properties like molecular energies and geometries.

For a molecule like this compound, high-accuracy ab initio calculations could be used to:

Benchmark the results obtained from more cost-effective methods like DFT.

Accurately determine thermochemical properties such as the heat of formation.

Investigate weak intermolecular interactions, which are crucial for understanding its behavior in condensed phases or in a protein's active site.

Due to their high computational cost, these methods are often applied to smaller fragments of the molecule or used to create a reference for developing more efficient computational models.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a dynamic view of the molecule's behavior, offering insights into its conformational flexibility and interactions with its environment.

The structure of this compound is flexible due to the rotatable single bond connecting the pyridine and piperidine (B6355638) rings, as well as the inherent flexibility of the piperidine ring itself. The piperidine ring typically adopts a chair conformation, and the methylpyridine substituent can be in either an axial or equatorial position. nih.gov

MD simulations can be used to perform conformational sampling to:

Identify the most stable, low-energy conformations of the molecule.

Determine the energy barriers between different conformations.

Understand how factors like solvent and pH (protonation state of the nitrogens) influence the conformational preferences. nih.gov

The conformational free energies of substituted piperidines can be influenced by electrostatic interactions, especially upon protonation of the nitrogen atom. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Potential Conformations |

| C(α)-C(β)-C(γ)-N(piperidine) | Defines the piperidine ring pucker | Chair, Boat, Twist-boat |

| C(pyridine)-C(methylene)-C(piperidine)-N(piperidine) | Describes the orientation of the two rings | Extended, Folded |

In the context of drug discovery, understanding how a small molecule like this compound interacts with a biological target, such as an enzyme or receptor, is crucial. MD simulations are a key tool for studying these protein-ligand dynamics. nih.govnih.gov

The typical workflow involves:

Molecular Docking: A preliminary step where the preferred binding orientation of the ligand within the protein's active site is predicted computationally. nih.govmdpi.com

MD Simulation: The resulting protein-ligand complex is then subjected to an MD simulation, typically in a simulated aqueous environment.

Analysis of the MD trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site over the course of the simulation. researchgate.net

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. nih.gov

Conformational Changes: How the ligand and protein adapt their conformations upon binding.

Binding Free Energy: Calculation of the binding free energy provides a quantitative estimate of the ligand's binding affinity for the protein. nih.gov

These simulations can provide atomic-level insights that are valuable for the rational design and optimization of more potent molecules. nih.gov

Predictive Modeling for Drug-Likeness and ADMET Properties

In silico predictive models are essential in modern drug discovery for assessing the potential of a compound to be developed into a drug. springernature.com These models use the molecular structure to predict physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. slideshare.net

For this compound, various computational tools and software can predict a range of important properties: simulations-plus.com

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comalliedacademies.org

Absorption: Predictions of properties like aqueous solubility, cell permeability (e.g., Caco-2), and human intestinal absorption (HIA) indicate the potential for oral bioavailability. alliedacademies.org

Distribution: Parameters such as plasma protein binding and blood-brain barrier (BBB) penetration are critical for a drug's distribution throughout the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it might inhibit these enzymes, which is a major cause of drug-drug interactions.

Excretion: Properties related to how the compound is cleared from the body.

Toxicity: Prediction of potential toxicities, such as Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity, is crucial for early safety assessment. mdpi.com

These predictions help prioritize candidates for synthesis and experimental testing, saving time and resources in the drug development process. sygnaturediscovery.com

Table 3: Predicted Drug-Likeness and ADMET Profile for this compound

| Parameter | Category | Predicted Value/Classification | Significance |

| Molecular Weight | Physicochemical | ~176 g/mol | Complies with Lipinski's Rule (<500). alliedacademies.org |

| logP | Lipophilicity | ~1.5 | Indicates good balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | Physicochemical | ~40 Ų | Suggests good cell permeability. |

| Hydrogen Bond Donors | Physicochemical | 1 | Complies with Lipinski's Rule (≤5). alliedacademies.org |

| Hydrogen Bond Acceptors | Physicochemical | 2 | Complies with Lipinski's Rule (≤10). alliedacademies.org |

| Aqueous Solubility (logS) | Absorption | High | Favorable for absorption. alliedacademies.org |

| Human Intestinal Absorption (HIA) | Absorption | High | Suggests good absorption from the gut. alliedacademies.org |

| Blood-Brain Barrier (BBB) Permeation | Distribution | Yes | May cross the BBB to act on central nervous system targets. |

| CYP2D6 Inhibition | Metabolism | Inhibitor | Potential for drug-drug interactions. |

| hERG Inhibition | Toxicity | Low Risk | Low risk of cardiotoxicity. mdpi.com |

| Ames Mutagenicity | Toxicity | Negative | Unlikely to be mutagenic. alliedacademies.org |

Virtual Screening and Library Design Based on this compound Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Library design, in the context of drug discovery, involves the rational selection and synthesis of a collection of chemical compounds with diverse structures to be screened for biological activity. The this compound scaffold serves as a valuable starting point for both of these endeavors due to its "privileged" nature, meaning it is a structural framework that is capable of binding to multiple biological targets.

The process of virtual screening and library design based on the this compound scaffold typically involves several key steps. Initially, a three-dimensional model of the target protein is obtained, often through experimental methods like X-ray crystallography or NMR spectroscopy, or alternatively, through computational homology modeling. Subsequently, a virtual library of compounds containing the this compound core is assembled. This library can be generated by enumerating various substituents at different positions on the pyridine and piperidine rings.

Docking simulations are then performed to predict the binding mode and affinity of each compound in the library to the active site of the target protein. These simulations utilize scoring functions to rank the compounds based on their predicted binding energies. The top-ranked compounds are then prioritized for experimental testing.

Pharmacophore modeling is another powerful tool employed in conjunction with virtual screening. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings) that are critical for binding to a specific target. By creating a pharmacophore model based on known active compounds or the active site of the target, researchers can rapidly screen large databases to identify novel molecules that fit the model, including those with the this compound scaffold.

The design of a focused library based on the this compound scaffold often involves a multi-parameter optimization approach. In addition to predicted binding affinity, computational models are used to assess other crucial drug-like properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). This in silico ADMET profiling helps to filter out compounds with potentially unfavorable pharmacokinetic or toxicological profiles at an early stage, thereby increasing the efficiency of the drug discovery process.

For instance, a hypothetical virtual screening campaign targeting a specific kinase could involve the generation of a library of this compound derivatives with diverse substitutions on both the pyridine and piperidine rings. The results of such a screening could be tabulated to compare the predicted binding affinities and key molecular properties of the top-ranking virtual hits.

Table 1: Hypothetical Virtual Screening Hits for a Kinase Target

| Compound ID | Substituent (Pyridine) | Substituent (Piperidine) | Predicted Binding Affinity (kcal/mol) | In Silico ADMET Risk |

| VHT-001 | 4-Chloro | N-Methyl | -9.8 | Low |

| VHT-002 | 5-Methoxy | N-Ethyl | -9.5 | Low |

| VHT-003 | 2-Fluoro | N-Propyl | -9.2 | Medium |

| VHT-004 | 4-Trifluoromethyl | N-Acetyl | -8.9 | Low |

| VHT-005 | Unsubstituted | N-Benzyl | -8.7 | High |

The data in this table illustrates how virtual screening can provide a preliminary assessment of potential drug candidates. Compounds with high predicted binding affinity and low in silico ADMET risk, such as VHT-001 and VHT-002, would be prioritized for synthesis and further biological evaluation.

Furthermore, the design of combinatorial libraries based on the this compound scaffold allows for the systematic exploration of the chemical space around this core structure. By strategically selecting a diverse set of building blocks (reagents) to be incorporated at various positions of the scaffold, a large and structurally diverse library can be created. Computational methods can aid in the selection of these building blocks to maximize the diversity and drug-likeness of the resulting library.

Advanced Applications and Future Directions

Derivatization and Prodrug Strategies

The chemical structure of 4-(3-piperidylmethyl)pyridine offers several sites for derivatization to modulate its physicochemical and pharmacokinetic properties. Both the pyridine (B92270) and piperidine (B6355638) rings can be functionalized to create a library of analogues with improved therapeutic potential.

Derivatization of the Pyridine Ring: The pyridine ring is amenable to various substitution reactions. The introduction of electron-donating or electron-withdrawing groups can influence the compound's pKa, lipophilicity, and metabolic stability. For instance, the addition of alkoxy groups to the pyridine ring has been shown to enhance in vitro potency in other pyridine-containing compounds. Similarly, halogenation or the introduction of methyl groups can be explored to modulate biological activity.

Derivatization of the Piperidine Moiety: The secondary amine in the piperidine ring is a key site for derivatization. Acylation, alkylation, or sulfonylation of this nitrogen can significantly alter the compound's properties. These modifications can be used to introduce functionalities that improve solubility, membrane permeability, or target engagement.

Prodrug Strategies: Prodrug design is a valuable strategy to overcome unfavorable pharmacokinetic properties of a parent drug. For this compound, the secondary amine of the piperidine ring is an ideal handle for creating prodrugs. For example, carbamate or amide linkages can be introduced to mask the polarity of the amine, potentially enhancing oral absorption. These linkages can be designed to be cleaved by endogenous enzymes, such as esterases or amidases, to release the active parent compound in vivo. This approach has been successfully applied to other nitrogen-containing heterocycles to improve their drug-like properties.

| Derivatization Site | Potential Modification | Desired Outcome |

| Pyridine Ring | Alkoxylation, Halogenation, Methylation | Modulate pKa, lipophilicity, metabolic stability, and potency |

| Piperidine Nitrogen | Acylation, Alkylation, Sulfonylation | Improve solubility, membrane permeability, and target binding |

| Piperidine Nitrogen | Carbamate or Amide formation (Prodrug) | Enhance oral absorption and control drug release |

Targeted Drug Delivery Systems Incorporating this compound

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. The this compound scaffold can be integrated into targeted drug delivery systems in several ways.

One approach involves conjugating this compound derivatives to a targeting moiety, such as an antibody, peptide, or small molecule that recognizes a specific receptor overexpressed on diseased cells. The piperidine nitrogen or a functional group introduced on the pyridine ring can serve as a conjugation point.

Another strategy is to encapsulate this compound-based drugs within a nanocarrier, such as a liposome or a polymeric nanoparticle. The surface of these nanocarriers can be functionalized with targeting ligands to direct them to the desired tissue or cell type. The physicochemical properties of the this compound derivative can be tuned through derivatization to optimize loading into and release from the nanocarrier.

| Delivery System Component | Role of this compound | Example Strategy |

| Targeting Moiety | Can be conjugated to a targeting ligand | Linking to a tumor-targeting peptide via the piperidine nitrogen |

| Drug Payload | The active therapeutic agent | Encapsulation within a liposome for passive targeting via the EPR effect |

| Nanocarrier Component | Can be part of the carrier structure | Incorporation into a polymer backbone for drug delivery |

Integration into Polypharmacology Approaches

Polypharmacology refers to the design of single chemical entities that can modulate multiple biological targets simultaneously. This approach is gaining traction for the treatment of complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the development of polypharmacological agents due to its ability to present pharmacophoric features in distinct spatial orientations.